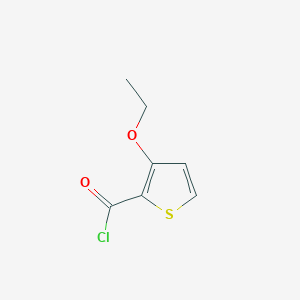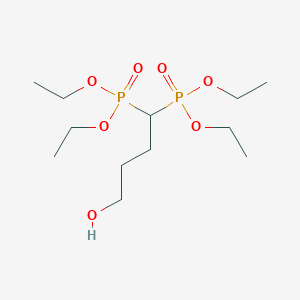
4,4-Bis(Diethoxyphosphoryl)butan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, 4,4-Bis(Diethoxyphosphoryl)butan-1-ol, is a chemical entity that has been synthesized and studied for its potential applications and properties. While the provided papers do not directly discuss this compound, they do provide insights into related phosphorus-containing compounds and their synthesis, molecular structures, and chemical properties, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of related bis(phosphoryl) compounds typically involves multiple steps, starting from various phosphorus-containing precursors. For instance, the synthesis of 4,4-bis(diethoxyphosphoryl) butanoic acid was achieved via a five-step process starting from tetraethyl methylene diphosphorate, with an overall yield of 64% . This indicates that the synthesis of similar bis(phosphoryl) compounds can be complex but efficient, with decent yields being achievable.
Molecular Structure Analysis
Molecular structures of phosphorus-containing compounds are often confirmed using spectroscopic methods, including NMR spectroscopy, which can reflect the crowded nature of these molecules . X-ray crystallography is also employed to investigate the molecular structures, revealing features such as unusually large bond angles around phosphorus atoms . These techniques would likely be applicable in analyzing the molecular structure of 4,4-Bis(Diethoxyphosphoryl)butan-1-ol.
Chemical Reactions Analysis
The chemical reactivity of bis(phosphoryl) compounds can vary depending on the substituents and the structure of the compound. For example, halomethyl derivatives of phosphonomethylated furans can react with nucleophilic agents to form substitution products . Electrophilic substitution reactions, such as formylation and acetylation, have been studied for compounds like 3,4-bis(diethoxyphosphorylmethyl)furan . These reactions could provide insights into the types of chemical reactions that 4,4-Bis(Diethoxyphosphoryl)butan-1-ol might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of bis(phosphoryl) compounds are influenced by their molecular structure and substituents. For example, the introduction of certain groups can lead to a red shift in the UV/VIS absorption spectrum, as seen in the synthesis of bis{4-[bis(4-methoxyphenyl)amino]-2,6-bis(2,4,6-triisopropylphenyl)phenyl}-diphosphene . Electrochemical measurements can reveal redox properties, such as reversible redox waves corresponding to the oxidation and reduction of different moieties within the molecule . These types of analyses would be relevant for determining the physical and chemical properties of 4,4-Bis(Diethoxyphosphoryl)butan-1-ol.
Aplicaciones Científicas De Investigación
Synthesis Processes
4,4-Bis(Diethoxyphosphoryl)butan-1-ol and its derivatives serve as key intermediates in the synthesis of complex organic molecules. For example, Yong (2002) demonstrated an efficient method for synthesizing 4,4-bis(diethoxyphosphoryl) butanoic acid from tetraethyl methylene diphosphonate, showcasing its utility in synthetic chemistry with a straightforward process and a 64% overall yield (Yong, 2002). Such methodologies underscore the compound's role in facilitating the production of chemically complex structures efficiently.
Polymer Science
In the domain of polymer science, Albayrak et al. (2007) investigated the photo- and thermal-polymerizations of various dienes, including those with 4,4-bis(diethoxyphosphoryl) substituents. Their study revealed the significant influence of substituents on polymerization rates and the potential of these compounds in dental applications due to their interaction with hydroxyapatite and etching properties (Albayrak et al., 2007). This research highlights the compound's versatility and its potential for creating materials with specific desirable properties.
Materials Engineering
Moreover, 4,4-Bis(Diethoxyphosphoryl)butan-1-ol derivatives are utilized in the development of new materials, such as in the creation of high-performance renewable thermosetting resins derived from eugenol. Harvey et al. (2014) synthesized a renewable bisphenol through a series of reactions involving olefin metathesis and hydrogenation, demonstrating the compound's applicability in producing resins with excellent thermal stability and minimal water uptake, suitable for maritime environments (Harvey et al., 2014). This example underscores the potential of 4,4-Bis(Diethoxyphosphoryl)butan-1-ol in contributing to sustainable material solutions.
Catalysis and Chemical Reactions
Additionally, this compound plays a role in catalytic processes and chemical reactions. For instance, Imamoto et al. (2012) prepared enantiomers of various phosphine ligands for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes, showcasing the compound's relevance in facilitating highly selective catalytic reactions (Imamoto et al., 2012). This highlights its importance in the field of asymmetric synthesis and its contribution to the development of chiral pharmaceutical ingredients.
Propiedades
IUPAC Name |
4,4-bis(diethoxyphosphoryl)butan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28O7P2/c1-5-16-20(14,17-6-2)12(10-9-11-13)21(15,18-7-3)19-8-4/h12-13H,5-11H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UADQNGBXPIXCSQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(CCCO)P(=O)(OCC)OCC)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28O7P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Bis(Diethoxyphosphoryl)butan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

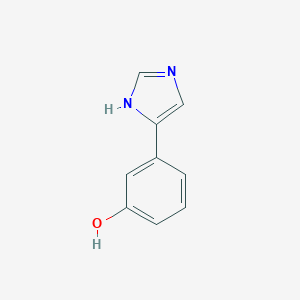
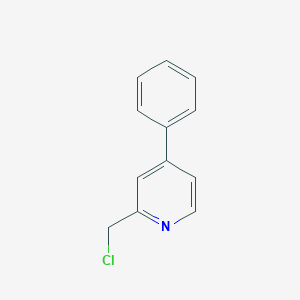
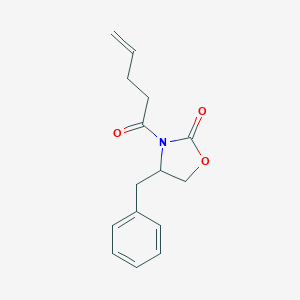
![N-[(2Z)-3-Oxo-2-butanylidene]acetamide](/img/structure/B138990.png)
![5,6-Dinitroso-1,3,4,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B138993.png)
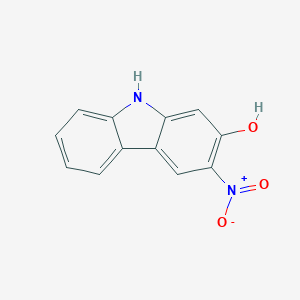

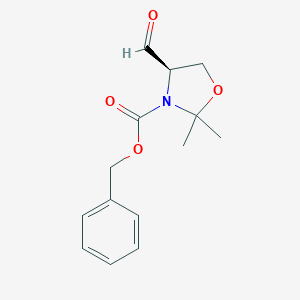
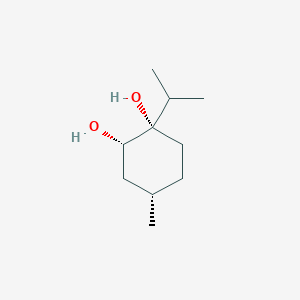
![(4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-5-hydroxypentanoic acid ethyl ester](/img/structure/B139007.png)
![(3R,4R,4As,7R,8S,8aR)-3-hydroxy-4,7-dimethyl-8-(3-oxobutyl)-4,4a,5,6,7,8-hexahydro-3H-benzo[c][1,2]dioxine-8a-carbaldehyde](/img/structure/B139009.png)
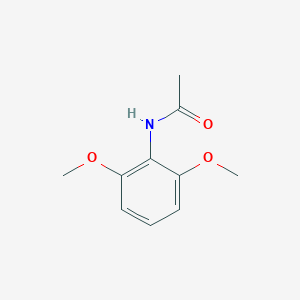
![2-propyl-1H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B139011.png)
